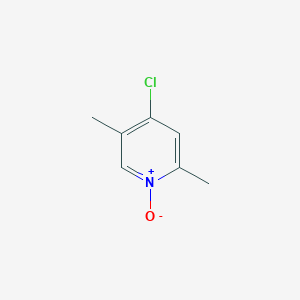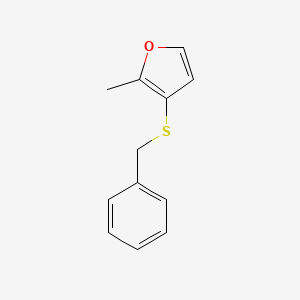
3-(Benzylthio)-2-methylfuran
概要
説明
3-(Benzylthio)-2-methylfuran is an organic compound characterized by a furan ring substituted with a benzylsulfanyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)-2-methylfuran typically involves the reaction of 2-methylfuran with benzylthiol in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-sulfur bond under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(Benzylthio)-2-methylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or nitro-substituted furans.
科学的研究の応用
3-(Benzylthio)-2-methylfuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-(Benzylthio)-2-methylfuran involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in electron transfer reactions, influencing various biochemical pathways .
類似化合物との比較
2-(Benzylsulfanyl)furan: Similar structure but lacks the methyl group on the furan ring.
3-(Benzylsulfanyl)thiophene: Contains a thiophene ring instead of a furan ring.
3-(Phenylsulfanyl)-2-methylfuran: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 3-(Benzylthio)-2-methylfuran is unique due to the presence of both the benzylsulfanyl and methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties that can be leveraged in various applications .
特性
CAS番号 |
61720-54-5 |
|---|---|
分子式 |
C12H12OS |
分子量 |
204.29 g/mol |
IUPAC名 |
3-benzylsulfanyl-2-methylfuran |
InChI |
InChI=1S/C12H12OS/c1-10-12(7-8-13-10)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChIキー |
SIOJLMQQLOQCQI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)SCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


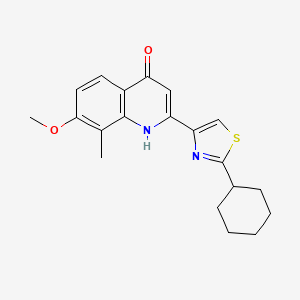
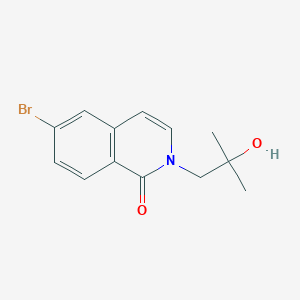
![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
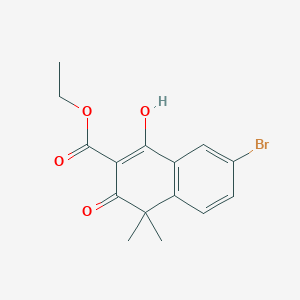

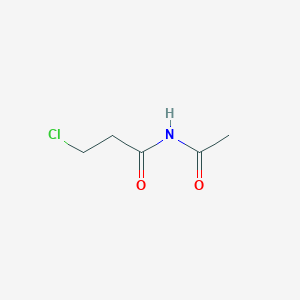
![5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)


![2-[(4-Amino-butyl)-ethyl-amino]-ethanol](/img/structure/B8713071.png)
![7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
